molecular formula C17H23N5O4S B2821018 methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate CAS No. 1448136-77-3

methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate

Cat. No.: B2821018
CAS No.: 1448136-77-3
M. Wt: 393.46
InChI Key: NYYTVXFMMKODQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin-7-one core fused with a piperidine moiety. Key structural elements include:

  • Piperidine substituent: A 3-(isopropylcarbamoyl)piperidin-1-yl group at position 2 of the thiazolo-pyrimidine core, enhancing steric bulk and hydrophobicity.
  • Methyl acetate side chain: A 6-(2-acetoxyethyl) group, contributing to solubility and metabolic stability.

This compound is structurally analogous to kinase inhibitors and antimicrobial agents, though its specific biological activity requires further study .

Properties

IUPAC Name

methyl 2-[7-oxo-2-[3-(propan-2-ylcarbamoyl)piperidin-1-yl]-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-10(2)19-15(24)11-5-4-6-21(7-11)17-20-14-13(27-17)16(25)22(9-18-14)8-12(23)26-3/h9-11H,4-8H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYTVXFMMKODQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazolopyrimidine Core Construction: This involves the condensation of a thiazole derivative with a pyrimidine precursor, often under reflux conditions with a suitable solvent.

    Introduction of the Isopropylcarbamoyl Group: This step can be achieved by reacting the intermediate with isopropyl isocyanate in the presence of a base.

    Final Esterification: The final step involves the esterification of the intermediate with methyl chloroacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its complex structure.

    Materials Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

    Industrial Applications: It can be used in the synthesis of advanced intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-Cyclopropyl-1-{6-[2-(isopropylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-4-piperidinecarboxamide

Key Differences :

  • Piperidine substituent : Replaces the 3-(isopropylcarbamoyl) group with a 4-(cyclopropylcarbamoyl) group, altering steric and electronic properties.
  • Impact on properties : The cyclopropylamide group may enhance metabolic stability compared to the isopropylcarbamoyl group due to reduced susceptibility to oxidative metabolism .

Similarities :

  • Shared thiazolo[4,5-d]pyrimidin-7-one core and methyl acetate side chain, suggesting comparable solubility and target engagement mechanisms.

2-R 5-Oxo-5H-6-Carbohydrazin-7-Phenyl-1,3,4-Thiadiazolo-[3,2-a]Pyrimidine

Key Differences :

  • Core structure : Features a thiadiazolo[3,2-a]pyrimidine system instead of thiazolo[4,5-d]pyrimidine. This substitution reduces aromaticity and alters hydrogen-bonding capacity.
  • Functional groups : A carbohydrazin substituent at position 6 and a phenyl group at position 7, which enhance antimicrobial activity but reduce solubility compared to the methyl acetate side chain .

Similarities :

  • Both compounds utilize fused heterocyclic cores for structural rigidity, a common strategy in drug design.

Rapamycin (Rapa) Derivatives (Compounds 1 and 7)

Key Differences :

  • Macrolide vs. thiazolo-pyrimidine scaffold : Rapa derivatives possess a macrocyclic lactone structure, while the target compound relies on a smaller heterocyclic system.
  • NMR chemical shifts : Regions A (positions 39–44) and B (positions 29–36) in Rapa derivatives exhibit distinct chemical shifts compared to thiazolo-pyrimidine analogs, reflecting differences in substituent electronic environments .

Similarities :

  • Both classes maintain conserved regions in NMR spectra, indicating shared structural motifs that stabilize specific conformations.

Physicochemical and Functional Comparison

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazolo[4,5-d]pyrimidin-7-one 3-(Isopropylcarbamoyl)piperidine, methyl acetate ~432.5 High hydrophobicity, moderate solubility
N-Cyclopropyl-4-piperidinecarboxamide Thiazolo[4,5-d]pyrimidin-7-one 4-(Cyclopropylcarbamoyl)piperidine ~445.6 Enhanced metabolic stability
Thiadiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine Carbohydrazin, phenyl ~332.4 Antimicrobial activity, low solubility
Rapa Derivatives Macrolide lactone Variable regions A/B ~900–1000 Immunosuppressive, complex conformation

Mechanistic Insights from Structural Analogues

  • Substituent positioning : Differences in piperidine carboxamide groups (e.g., isopropyl vs. cyclopropyl) directly influence binding affinity and pharmacokinetics, as seen in kinase inhibitor studies .
  • NMR-guided design: Conserved chemical shifts in non-substituent regions (e.g., positions outside A/B) validate structural conservation strategies, while variable regions guide substituent optimization .

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for cyclization .
  • Temperature Control : Exothermic steps (e.g., coupling) require gradual heating to avoid side products .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:
A combination of techniques is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., isopropyl group δ 1.2–1.4 ppm, piperidine CH₂ groups δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirms carbonyl groups (e.g., 7-oxo thiazolo-pyrimidinone at ~165 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 462.18) .

Validation : Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguous signals .

Basic: How do the functional groups in this compound influence its reactivity and bioactivity?

Methodological Answer:
Key groups and their roles:

  • Thiazolo[4,5-d]pyrimidin-7-one Core : Electron-deficient heterocycle participates in π-π stacking with biological targets (e.g., kinases) .
  • 3-(Isopropylcarbamoyl)piperidine : Enhances solubility and enables hydrogen bonding with enzymes .
  • Methyl Acetate : Modulates lipophilicity, affecting membrane permeability in cellular assays .

Q. Structure-Activity Relationship (SAR) :

Functional GroupRole in Reactivity/BioactivityReference
Thiazolo-pyrimidinoneBinds ATP pockets in kinases
Piperidine carbamoylStabilizes protein-ligand interactions
Methyl esterTunes logP for optimal bioavailability

Advanced: How can researchers optimize reaction yields using Design of Experiments (DoE)?

Methodological Answer:
DoE Workflow :

Parameter Screening : Identify critical variables (e.g., solvent, temperature, catalyst ratio) via fractional factorial design .

Response Surface Modeling : Central Composite Design (CCD) optimizes conditions for maximum yield .

Q. Case Study :

  • A thiazolo-pyrimidinone synthesis achieved 85% yield by optimizing:
    • Temperature : 90°C (vs. 70–110°C range)
    • Solvent : DMF/H₂O (9:1 v/v)
    • Catalyst : 1.2 eq. triethylamine .

Statistical Tools : Software like Minitab or JMP models interactions between variables .

Advanced: How to resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:
Scenario : Discrepancy between ¹H NMR (expected singlet vs. observed multiplet for methyl acetate).
Resolution Steps :

Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

Advanced NMR : 2D techniques (COSY, HSQC) assign overlapping signals .

Alternative Methods : X-ray crystallography or computational DFT simulations validate bond geometries .

Example : A 2025 study resolved ambiguous NOEs in a similar compound using ROESY NMR .

Advanced: What mechanistic approaches are used to study this compound’s bioactivity?

Methodological Answer:
In Vitro Assays :

  • Enzyme Inhibition : Kinase assays (e.g., ADP-Glo™) measure IC₅₀ values .
  • Cellular Uptake : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa) .

Q. Mechanistic Probes :

  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics with target proteins .
  • Molecular Dynamics (MD) Simulations : Predict binding modes to guide mutagenesis studies .

Contradiction Management : Conflicting IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines like MIAME .

Advanced: What challenges arise in purity analysis, and how are they addressed?

Methodological Answer:
Common Issues :

  • By-Products : Unreacted piperidine or ester hydrolysis products .
  • Degradation : Thiazolo-pyrimidinone core hydrolyzes under acidic conditions .

Q. Solutions :

  • HPLC-MS : Detects low-abundance impurities (<0.1%) with charged aerosol detection .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) identify vulnerable functional groups .

Q. Case Data :

Impurity SourceDetection MethodMitigation Strategy
Unreacted piperidineHPLC-UV (λ=254 nm)Extended reaction time
Ester hydrolysisLC-MS (negative ion mode)Anhydrous storage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.